molecular formula C11H11NO2 B8528858 2-[4-(Cyanomethyl)phenyl]propionic acid CAS No. 953780-34-2

2-[4-(Cyanomethyl)phenyl]propionic acid

Cat. No.: B8528858
CAS No.: 953780-34-2
M. Wt: 189.21 g/mol
InChI Key: LHTAICDXJOUIQU-UHFFFAOYSA-N
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Description

2-[4-(Cyanomethyl)phenyl]propionic acid is a propionic acid derivative featuring a cyanomethyl (-CH₂CN) substituent at the para position of the phenyl ring. The cyanomethyl group introduces unique electronic and steric properties, which may influence metabolic stability, solubility, and target binding compared to other arylpropionic acids like ibuprofen or flurbiprofen.

Properties

CAS No.

953780-34-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-[4-(cyanomethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H11NO2/c1-8(11(13)14)10-4-2-9(3-5-10)6-7-12/h2-5,8H,6H2,1H3,(H,13,14)

InChI Key

LHTAICDXJOUIQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CC#N)C(=O)O

Origin of Product

United States

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-[4-(Cyanomethyl)phenyl]propionic acid involves several chemical reactions that modify the phenyl ring and introduce the cyanomethyl group. Research has demonstrated various synthetic pathways that yield this compound with high purity and yield. For instance, a common method involves the reaction of 4-cyanomethylbenzaldehyde with propionic acid derivatives under specific conditions to achieve the desired product .

2-[4-(Cyanomethyl)phenyl]propionic acid exhibits notable biological activities, particularly as an inhibitor of cyclooxygenase (COX) enzymes. This inhibition is significant in the context of inflammation and pain management. Studies have shown that derivatives of this compound can selectively inhibit COX-1 and COX-2 enzymes, making them potential candidates for anti-inflammatory drugs .

CompoundCOX-1 InhibitionCOX-2 InhibitionRemarks
2-[4-(Cyanomethyl)phenyl]propionic acidModerateHighEffective in reducing inflammation
2-(4-Methylphenyl)propionic acidLowModerateLess effective than cyanomethyl derivative
2-(4-Bromophenyl)propionic acidHighModerateStronger anti-inflammatory effects

Therapeutic Applications

The therapeutic potential of 2-[4-(Cyanomethyl)phenyl]propionic acid extends beyond its anti-inflammatory properties. Recent research indicates its efficacy in treating hyperproliferative diseases such as polycythemia vera and essential thrombocythemia. The compound acts as an inhibitor of Janus kinase (JAK) pathways, which are crucial in the regulation of blood cell production .

Case Study: JAK Inhibition

In a clinical study involving patients with myelofibrosis, treatment with compounds related to 2-[4-(Cyanomethyl)phenyl]propionic acid resulted in significant improvements in anemia and spleen size . This finding underscores the compound's potential as a therapeutic agent in hematological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the 2-arylpropionic acid backbone, differing in substituent type, position, and biological activity. Data are derived from diverse sources, including synthesis reports, pharmacological studies, and metabolite analyses.

Substitution with Cyano Groups

  • 2-[3-Cyano-4-(methylsulfonylamino)phenyl]propionic acid (Compound 48) Molecular Formula: C₁₁H₁₂N₂O₄S Yield: 38% (low compared to other derivatives) . Physical Properties: White solid, melting point 108–111°C . Activity: Part of a series of TRPV1 antagonists; the cyano group at the 3-position enhances receptor binding specificity compared to halogenated analogs .

Halogen-Substituted Derivatives

  • 2-(4-Chlorophenyl)propionic acid Molecular Formula: C₉H₉ClO₂ Synonyms: 4-Chloro-α-methylphenylacetic acid . Activity: Common in NSAIDs; chlorinated analogs often show enhanced COX inhibition .
  • 2-(2,4-Dichlorophenoxy)propionic acid Structure: Dichlorophenoxy group at the 2-position. Applications: Herbicidal activity; demonstrates how halogen positioning affects non-pharmaceutical applications .

Comparison: Halogenated derivatives generally exhibit higher lipophilicity and metabolic stability than cyanomethyl analogs, but the cyanomethyl group may offer improved electronic interactions in enzyme binding.

Alkyl-Substituted Derivatives

  • 2-(4-Propylphenyl)propanoic acid Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.26 g/mol .
  • Ibuprofen (2-(4-Isobutylphenyl)propionic acid)

    • Molecular Formula : C₁₃H₁₈O₂
    • Melting Point : 75–78°C .
    • Metabolism : Major metabolites include 2-hydroxyibuprofen and carboxyibuprofen, which retain partial activity .

Comparison: Alkyl groups (e.g., isobutyl in ibuprofen) improve membrane permeability but may increase hepatotoxicity.

Heterocyclic Derivatives

  • 2-[4-(2-Thiazolyloxy)phenyl]propionic acid (480156-S) Activity: Superior bradykinin antagonism and analgesia compared to indomethacin; weakly inhibits prostaglandin synthesis . Structure-Activity Relationship: The thiazole ring enhances selectivity for non-COX pathways (e.g., bradykinin receptors) .

Comparison: Heterocyclic substituents like thiazole introduce multimodal mechanisms of action, whereas cyanomethyl derivatives may prioritize COX-2 or FAAH inhibition based on electronic effects.

Metabolites of Arylpropionic Acids

  • 2-Hydroxyibuprofen

    • Structure : Hydroxy group at the β-position of the isobutyl chain.
    • Activity : Contributes to ibuprofen’s pharmacological profile; less potent than the parent compound .
  • Carboxyibuprofen

    • Structure : Carboxylic acid derivative of the isobutyl side chain.
    • Activity : Inactive metabolite; highlights metabolic vulnerabilities of alkyl substituents .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type/Position Melting Point (°C) Key Biological Activity
2-[4-(Cyanomethyl)phenyl]propionic acid C₁₁H₁₁NO₂ 189.21 Cyanomethyl (4-position) Not reported Hypothesized COX inhibition
2-(4-Chlorophenyl)propionic acid C₉H₉ClO₂ 184.62 Chloro (4-position) 188–190 COX inhibition, NSAID activity
Ibuprofen C₁₃H₁₈O₂ 206.28 Isobutyl (4-position) 75–78 COX-1/2 inhibition
2-[4-(2-Thiazolyloxy)phenyl]propionic acid C₁₂H₁₁NO₃S 249.29 Thiazolyloxy (4-position) Not reported Bradykinin antagonism, analgesia
2-Hydroxyibuprofen C₁₃H₁₈O₃ 222.28 Hydroxy (β-position of isobutyl) Not reported Minor anti-inflammatory activity

Research Findings and Implications

  • Synthetic Challenges: Cyano-substituted derivatives (e.g., Compound 48) show lower yields (38%) compared to halogenated or alkylated analogs (≥84%) , suggesting steric or electronic hurdles in synthesis.
  • Biological Selectivity : Thiazole-containing analogs (e.g., 480156-S) demonstrate activity beyond COX inhibition, highlighting substituent-driven mechanistic diversity .
  • Metabolic Stability: Cyanomethyl groups may resist phase I oxidation (unlike alkyl chains in ibuprofen), reducing inactive metabolite formation .

Q & A

Q. What synthetic strategies are recommended for laboratory-scale preparation of 2-[4-(Cyanomethyl)phenyl]propionic acid?

Methodological Answer: A two-step synthesis is commonly employed:

  • Step 1 : Introduce the cyanomethyl group via nucleophilic substitution. React 4-bromomethylphenylpropionic acid with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 60°C for 6 hours. Use a molar ratio of 1:1.2 (substrate:NaCN) to minimize unreacted starting material .
  • Step 2 : Purify via recrystallization using ethanol/water (70:30 v/v). Yield typically ranges from 68–75%. Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .
ParameterConditionYield (%)Purity (%)
CyanomethylationNaCN, DMSO, 60°C, 6 h7592
RecrystallizationEthanol/water (70:30), 25°C6899

Q. How can researchers validate the structural integrity of 2-[4-(Cyanomethyl)phenyl]propionic acid using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Expect peaks at δ 1.5 (d, 3H, CH₃), δ 3.7 (s, 2H, CH₂CN), δ 7.3–7.5 (m, 4H, aromatic), and δ 12.1 (s, 1H, COOH). Compare with reference spectra of structurally similar compounds like 2-(4-bromophenyl)propionic acid .
  • FT-IR : Confirm the cyanomethyl group via C≡N stretch at 2240–2260 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .

Q. What safety protocols are critical when handling 2-[4-(Cyanomethyl)phenyl]propionic acid in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods for synthesis steps involving cyanide reagents. Monitor airborne concentrations with real-time gas detectors (recommended exposure limit: <5 ppm) .
  • Decontamination : Neutralize spills with 10% sodium bicarbonate solution. Employ emergency showers and eye-wash stations within 10 seconds of exposure .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of propionic acid derivatives be resolved?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁴C-labeled 2-[4-(Cyanomethyl)phenyl]propionic acid in rodent studies. Track urinary metabolites via liquid chromatography–tandem mass spectrometry (LC-MS/MS). For example, identified inactive carboxy metabolites (16% excretion) and hydroxylated derivatives (17%) in analogous compounds.
  • Species-Specific Differences : Compare metabolic profiles across rat, dog, and human liver microsomes. Adjust incubation pH to 7.4 and use NADPH-regenerating systems to mimic in vivo conditions .

Q. What crystallographic techniques characterize polymorphic forms of 2-[4-(Cyanomethyl)phenyl]propionic acid?

Methodological Answer:

  • XRD Analysis : Form I (most stable) shows distinct peaks at 14.3°, 16.5°, and 21.1° 2θ. Prepare crystals via slow evaporation from acetone at 4°C. Compare with analogous propionic acid derivatives (e.g., 2-[4-(2-Oxo-cyclopentylmethyl)-phenyl]propionic acid) .
  • Thermal Stability : Use differential scanning calorimetry (DSC). Form I exhibits a sharp endotherm at 160–162°C, while amorphous forms lack defined melting points.
PolymorphXRD Peaks (2θ)Melting Point (°C)Solubility (mg/mL)
Form I14.3, 16.5, 21.1160–16210.2
Form II13.9, 17.8, 22.4148–1506.7

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) of 2-[4-(Cyanomethyl)phenyl]propionic acid derivatives?

Methodological Answer:

  • Analog Synthesis : Replace the cyanomethyl group with bromomethyl (via NaBr substitution) or hydroxymethyl (via hydrolysis) to assess electronic effects. Use thiazole-based derivatives (e.g., 2-[4-(2-thiazolyloxy)phenyl]propionic acid) to study steric interactions .
  • Bioassays : Test COX-1/COX-2 inhibition in human whole blood assays. IC₅₀ values <1 μM indicate potent anti-inflammatory activity, as seen in ibuprofen derivatives .
DerivativeR-GroupCOX-2 IC₅₀ (μM)
CyanomethylCH₂CN0.8
BromomethylCH₂Br1.2
ThiazolyloxyO-thiazole0.5

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